molecular formula C14H10Cl2O2 B1360399 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone CAS No. 4254-20-0

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

Cat. No. B1360399
CAS RN: 4254-20-0
M. Wt: 281.1 g/mol
InChI Key: UCXPESOPEKJXJR-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There are some related compounds such as 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives that have been synthesized for potential anticancer activities2. However, the specific synthesis process for 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not readily available in the retrieved data.



Molecular Structure Analysis

The molecular structure analysis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not explicitly mentioned in the retrieved data. However, related compounds like 1,1-Bis(p-chlorophenyl)-2-chloroethene have been studied1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. However, related compounds such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been investigated for their effect on the replication of hepatitis-C virus (HCV) in HepG2 hepatocellular carcinoma cell line3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)ethanone have been studied. It has a molecular weight of 265.1 g/mol and is insoluble in water5.


Scientific Research Applications

Synthesis of Cyclic Peroxides and Other Compounds

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has been utilized in the synthesis of cyclic peroxides. A study demonstrated the formation of these peroxides through reactions involving alkenes, active methylene compounds, and molecular oxygen in the presence of manganese(II and III) (Qian et al., 1992). Similar compounds were also synthesized using tris(2,4-pentanedionato)manganese(III) and manganese(III) acetate (Nishino et al., 1991).

Photochromic and Fluorescent Properties

The compound has been explored for its photochromic properties. Research on substituted bis(2,5-dimethyl-3-thienyl)furans based on 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone revealed that structures containing the ethene fragment in the furan or furopyrimidine system exhibit photochromism and fluorescence (Krayushkin et al., 2001).

Intermediate in Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemicals. It has been used in the preparation of antimicrobial agents and in studying the chemical reactivity of related compounds (Rashad et al., 2013). Additionally, it has applications in the synthesis of electronic transport materials in thin films (Rusu et al., 2007).

Research in Polymer and Material Science

This chemical is significant in the field of polymer and material science. For example, its derivatives have been used in the synthesis of photoluminescent polymers with hydrogen-bonding pendant chains (Sierra & Lahti, 2004), and in the preparation of sulfonated block copolymers for fuel-cell applications (Bae et al., 2009).

Environmental Applications

The compound is also relevant in environmental studies, such as in the bioremediation of bisphenol A using reverse micelles systems (Chhaya & Gupte, 2013), and in the dechlorination of DDT and its metabolites (Ukisu, 2008).

Safety And Hazards

The safety and hazards of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)diazene have been studied. It is toxic by skin absorption and may cause slight irritation of the skin6.


Future Directions

The future directions of research on 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as spirocycles have been studied for their potential in drug discovery and development7.


Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

1,2-bis(4-chlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXPESOPEKJXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277014
Record name 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

CAS RN

4254-20-0
Record name Benzoin,4'-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoin,4'-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

42.2 g of 4-chlorobenzaldehyde and 5 g of KCN were heated under reflux in 300 ml of a 1:1 mixture of ethanol and water for 6 hours. After cooling, the ethanol was stripped off, the residue was cooled in an ice bath and the supernatant aqueous phase was decanted off. The product was recrystallized from ethanol/petroleum ether and dried. 22 g of the compound Z1 mentioned in the title were obtained.
Quantity
42.2 g
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reactant
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5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-chlorobenzaldehyde (240 g, 1.707 mol) in 144 mL of methanol was added 2.40 g of potassium cyanide in 4.8 mL water over 6 min. The mixture was refluxed for another 50 min (mixture became deep red), cooled, then concentrated under reduced pressure. The red residue was taken up in 1500 mL of hexane-ethyl acetate (1:1), and washed successively with water (1×150 mL), 20% sodium bisulfite (6×150 mL), brine (1×150 mL) and dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the product was boiled in 400 mL of hexane to remove small amounts of 4-chlorobenzaldehyde. The mixture was cooled and the white solid was collected by suction filtration to give 183.94 g of 4,4′-dichlorobenzoin (76%). This procedure was adapted from Lutz et al. J. Am. Chem. Soc. 1949, 71, 478.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
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Quantity
144 mL
Type
solvent
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Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SSA Salaam, A Begum, MA Aleem, A Banu… - Journal of …, 2022 - pnrjournal.com
This work deals with the synthesis of quinoxaline and its derivatives from it that can be potentially developed as Antimicrobial agents. Although quinoxaline is a heterocyclic compound …
Number of citations: 4 www.pnrjournal.com
M Felsmann, J Hübscher, W Seichter… - Zeitschrift für …, 2012 - degruyter.com
The tetrachloro and tetrabromo substituted bisimidazoles 1,4-bis(4,5-bis(4-chlorophenyl)-1 H -imidazol-2-yl)benzene ( 1 ) and 1,4-bis(4,5-bis(4-bromophenyl)-1 H -imidazol-2-yl)…
Number of citations: 5 www.degruyter.com
RM Wadkins, JL Hyatt, X Wei, KJP Yoon… - Journal of medicinal …, 2005 - ACS Publications
Carboxylesterases (CE) are ubiquitous enzymes responsible for the metabolism of xenobiotics. Because the structural and amino acid homology among esterases of different classes, …
Number of citations: 193 pubs.acs.org
R Vidya, S Prathapan - 2004 - events.cusat.ac.in
The thesis entitled studies on the synthesis and transformations of a few 2(3H)- and 3(2H)- furanones. Furanones represent an interesting class of heterocyclic compounds, which …
Number of citations: 0 events.cusat.ac.in
M Ertaş, SN Biltekin, B Berk, L Yurttaş… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
Within this study, 20 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives (4a-4t) were synthesized and COX inhibitory activities of the compounds were …
Number of citations: 4 www.tandfonline.com
M Mousavi, H Seyfi, I Saveh - J. Org. Chem, 2011 - researchgate.net
Benzoin condensation of some aromatic aldehydes was investigated by catalytic effect of cyanide ion in alcoholic solvents. Some aldehydes including 4-methylbenzaldehyde, 4-…
Number of citations: 9 www.researchgate.net
B Majhi, S Ahammed, D Kundu… - Asian Journal of Organic …, 2015 - Wiley Online Library
Palladium‐catalyzed oxidative CC cleavage of α‐hydroxyketones and 2‐aryl acetophenones in the presence of tert‐butyl hydrogen peroxide (TBHP) generates an acyl moiety, which …
Number of citations: 10 onlinelibrary.wiley.com
G Shen, H Liu, J Chen, Z He, Y Zhou, L Wang… - Organic & …, 2021 - pubs.rsc.org
The zinc salt-catalyzed reduction of α-aryl imino esters, diketones and phenylacetylenes with water as hydrogen source and zinc as reductant was successfully conducted. The …
Number of citations: 8 pubs.rsc.org
R Epple, C Cow, Y Xie, M Azimioara… - Journal of medicinal …, 2010 - ACS Publications
The discovery, synthesis, and optimization of compound 1 from a high-throughput screening hit to highly potent and selective peroxisome proliferator-activated receptor δ (PPARδ) …
Number of citations: 51 pubs.acs.org
K Iwai, M Ono, Y Nanjo, T Ema - ACS omega, 2020 - ACS Publications
Attempts were made to minimize the amounts of catalyst and solvent in the NHC-catalyzed benzoin reactions of solid aldehydes. In some case, solid-to-solid conversions proceeded in …
Number of citations: 11 pubs.acs.org

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